molecular formula C7H11N5O3 B1333785 (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid CAS No. 685113-09-1

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid

Cat. No. B1333785
CAS RN: 685113-09-1
M. Wt: 213.19 g/mol
InChI Key: AGKORJOODJHGHF-UHFFFAOYSA-N
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Description

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid, also known as MOTA, is a tetrazole-based compound with a morpholine substituent. It is a biochemical used for proteomics research . The molecular formula of this compound is C7H11N5O3 and it has a molecular weight of 213.19 g/mol .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for its ability to interact with proteins and peptides. It can be used to study protein structure, function, and interactions, as well as in the identification of novel biomarkers for diseases .

Medicinal Chemistry

In medicinal chemistry, it serves as a bioisostere for carboxylic acids. Its similar pKa values make it a suitable replacement, affecting the molecule’s bioavailability and stability. This property is particularly useful in drug design, enhancing the pharmacokinetic profiles of new drugs .

Antibacterial and Antifungal Applications

The tetrazole moiety exhibits antibacterial and antifungal activities. It can be incorporated into compounds to develop new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .

Analgesic and Anti-inflammatory Properties

It has been shown to have analgesic and anti-inflammatory effects. This makes it a potential candidate for the development of new pain relief medications and anti-inflammatory drugs .

Antitumor Activity

Research indicates potential antitumor properties . Compounds containing the tetrazole ring have been evaluated for their cytotoxicity against various cancer cell lines, suggesting a role in cancer therapy .

Lipophilicity Enhancement

The tetrazolate anions derived from this compound are more lipid-soluble than their carboxylic acid counterparts. This characteristic allows for better penetration through cell membranes, which is advantageous for drug delivery systems .

Material Chemistry

Due to its electron-donating and electron-withdrawing properties, it is used in material chemistry . It can contribute to the development of new materials with unique electrical or structural properties .

Virtual Screening Platforms

The compound’s structure can be used in virtual screening platforms to identify new drug candidates. Its stable planar structure allows for effective receptor-ligand interactions, which is crucial in the drug discovery process .

properties

IUPAC Name

2-(5-morpholin-4-yltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c13-6(14)5-12-9-7(8-10-12)11-1-3-15-4-2-11/h1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKORJOODJHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371782
Record name (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid

CAS RN

685113-09-1
Record name (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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